R715: A Technical Guide to a Selective Bradykinin B1 Receptor Antagonist
R715: A Technical Guide to a Selective Bradykinin B1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
R715, a synthetic peptide analog of bradykinin, is a potent and highly selective antagonist of the bradykinin B1 receptor (B1R). Its chemical designation is Ac-Lys-[D-betaNal7,Ile8]desArg9-bradykinin. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of R715. Detailed experimental protocols for its investigation and a summary of its role in relevant signaling pathways are presented to support its application in preclinical research and drug development.
Chemical Structure and Properties
R715 is a modified octapeptide with the sequence Acetyl-Lys-Arg-Pro-Pro-Gly-Phe-Ser-D-β-Naphthylalanine-Ile. The C-terminal Arginine of the native bradykinin is removed, and specific amino acid substitutions and modifications are incorporated to enhance its antagonistic activity and metabolic stability.
Table 1: Physicochemical and Pharmacological Properties of R715
| Property | Value | Reference |
| IUPAC Name | Acetyl-L-lysyl-L-arginyl-L-prolyl-L-prolyl-glycyl-L-phenylalanyl-L-seryl-(2R)-3-(naphthalen-2-yl)-L-alanyl-L-isoleucinamide | N/A |
| Synonyms | Ac-Lys-[D-betaNal7,Ile8]desArg9-bradykinin | [1] |
| Molecular Formula | C61H88N16O11 (as free base) | Calculated |
| Molecular Weight | 1221.45 g/mol (as free base) | Calculated |
| Biological Activity | Potent and selective bradykinin B1 receptor antagonist. | |
| pA2 | 8.49 | |
| Formulation | Typically available as a trifluoroacetate (TFA) salt. | [2] |
| Appearance | White to off-white powder. | [2] |
| Storage | Store at -20°C for long-term stability. |
Note: The molecular formula and weight of the TFA salt may vary depending on the number of counter-ions.
Mechanism of Action and Signaling Pathway
R715 exerts its pharmacological effects by selectively binding to and inhibiting the bradykinin B1 receptor, a G-protein coupled receptor (GPCR). The B1 receptor is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury and inflammation.
Upon activation by its endogenous agonists (e.g., des-Arg9-bradykinin), the B1 receptor couples primarily to Gαq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway plays a crucial role in mediating inflammatory responses, pain, and vasodilation. R715 competitively blocks the binding of agonists to the B1 receptor, thereby inhibiting these downstream signaling events.
Caption: Bradykinin B1 Receptor Signaling Pathway and Inhibition by R715.
Experimental Protocols
Solid-Phase Peptide Synthesis (General Protocol)
The synthesis of R715 can be achieved through standard solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-protected amino acids (including Fmoc-D-β-Naphthylalanine)
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Rink Amide resin
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Coupling reagents (e.g., HBTU, HATU)
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Base (e.g., DIPEA)
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Deprotection reagent (e.g., 20% piperidine in DMF)
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Cleavage cocktail (e.g., TFA/TIS/H2O)
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Acetic anhydride for N-terminal acetylation
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Solvents (DMF, DCM, Ether)
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HPLC for purification
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Mass spectrometer for characterization
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.
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Amino Acid Coupling: Couple the C-terminal amino acid (Fmoc-Ile-OH) to the resin using a coupling reagent and a base in DMF.
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Repeat Deprotection and Coupling: Sequentially deprotect and couple the remaining amino acids according to the R715 sequence.
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N-terminal Acetylation: After the final amino acid coupling and deprotection, acetylate the N-terminus of the peptide using acetic anhydride.
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Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.
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Precipitation and Purification: Precipitate the crude peptide in cold ether, and purify it using reverse-phase HPLC.
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Characterization: Confirm the identity and purity of the synthesized R715 using mass spectrometry and analytical HPLC.
Caption: General Workflow for Solid-Phase Peptide Synthesis of R715.
In Vivo Model of Streptozotocin-Induced Diabetic Hyperalgesia
R715 has been shown to attenuate thermal hyperalgesia in a streptozotocin (STZ)-induced diabetic mouse model.
Materials:
-
Male mice (e.g., C57BL/6)
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Streptozotocin (STZ)
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Citrate buffer (pH 4.5)
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R715
-
Vehicle (e.g., saline)
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Blood glucose meter
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Apparatus for assessing thermal hyperalgesia (e.g., plantar test)
Procedure:
-
Induction of Diabetes:
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Assessment of Hyperalgesia:
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Establish a baseline thermal sensitivity before STZ injection using the plantar test.
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At a designated time point after diabetes confirmation (e.g., 2-4 weeks), re-assess thermal sensitivity to confirm the development of hyperalgesia (reduced paw withdrawal latency).
-
-
R715 Administration and Testing:
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Administer R715 (specify dose, e.g., 1-10 mg/kg, i.p. or other route) or vehicle to diabetic mice.
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Assess thermal hyperalgesia at various time points after R715 administration to evaluate its analgesic effect.
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Radioligand Binding Assay for Bradykinin B1 Receptor
This assay is used to determine the binding affinity of R715 for the B1 receptor.[5]
Materials:
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Cell membranes from cells expressing the human Bradykinin B1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-Lys-des-Arg⁹-Bradykinin.
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Non-specific binding control: High concentration of unlabeled Lys-des-Arg⁹-Bradykinin or another B1 receptor antagonist.
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Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA.
-
R715 at various concentrations.
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96-well plates, glass fiber filters, scintillation fluid, and a scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of R715. For total binding, add vehicle instead of R715. For non-specific binding, add a high concentration of an unlabeled B1R ligand.
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Incubation: Add the cell membranes to each well and incubate to allow binding to reach equilibrium.
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Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound and free radioligand.
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Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
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Detection: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding and plot it against the concentration of R715 to determine the IC50, from which the Ki can be calculated.
Caption: Workflow for a Radioligand Binding Assay to Determine R715 Affinity.
In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of R715 to degradation by metabolic enzymes.[6][7][8]
Materials:
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Liver microsomes or hepatocytes from the species of interest (e.g., human, mouse, rat).
-
NADPH regenerating system (for microsomes).
-
R715.
-
Control compounds with known metabolic stability.
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Incubation buffer.
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Quenching solution (e.g., acetonitrile with an internal standard).
-
LC-MS/MS system for analysis.
Procedure:
-
Incubation: Incubate R715 at a fixed concentration with liver microsomes (plus NADPH) or hepatocytes at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the metabolic reaction by adding a quenching solution to each aliquot.
-
Sample Processing: Centrifuge the samples to pellet the protein and collect the supernatant.
-
LC-MS/MS Analysis: Analyze the concentration of the remaining R715 in the supernatant using a validated LC-MS/MS method.
-
Data Analysis: Plot the percentage of remaining R715 against time to determine the half-life (t½) and calculate the in vitro intrinsic clearance.
Conclusion
R715 is a valuable research tool for investigating the role of the bradykinin B1 receptor in various physiological and pathological processes, particularly in inflammation and pain. Its high selectivity and metabolic stability make it a superior alternative to earlier generations of B1 receptor antagonists. The information and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of targeting the bradykinin B1 receptor with antagonists like R715.
References
- 1. Bradykinin receptors and their antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lys-(des-Arg9, Leu8)-Bradykinin trifluoroacetate salt ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. diacomp.org [diacomp.org]
- 4. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Metabolic Stability Analysis of Peptide Drug - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 7. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
